molecular formula C18H17NO2S3 B2515004 (E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2035018-95-0

(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2515004
CAS No.: 2035018-95-0
M. Wt: 375.52
InChI Key: CLHSRSRIERTNCM-JLHYYAGUSA-N
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Description

(E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide is an organic compound characterized by its unique structure, which includes a bithiophene moiety, an ethyl linker, and a phenylethenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide typically involves multiple steps:

  • Formation of the Bithiophene Moiety: : The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

  • Attachment of the Ethyl Linker: : The ethyl linker is introduced via an alkylation reaction. This can be achieved by reacting the bithiophene derivative with an appropriate ethyl halide under basic conditions.

  • Formation of the Phenylethenesulfonamide Group: : The final step involves the introduction of the phenylethenesulfonamide group. This can be done through a sulfonamide formation reaction, where the ethyl-bithiophene intermediate is reacted with a phenylethenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of (E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

  • Reduction: : Reduction reactions can target the sulfonamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions. Reagents like bromine or nitric acid can introduce substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, acetic acid as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: Bromine, nitric acid, sulfuric acid as catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide is studied for its electronic properties. The bithiophene unit is known for its conductive properties, making this compound a candidate for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a therapeutic agent. The sulfonamide group is a common pharmacophore in drug design, known for its antibacterial and anti-inflammatory properties. Researchers are investigating its efficacy in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, (E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide can be used in the development of advanced materials. Its unique structural features make it suitable for incorporation into polymers and other materials that require specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. In organic electronics, the bithiophene unit facilitates charge transport, contributing to the compound’s conductive properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-thienylmethyl)-2-phenylethenesulfonamide: Similar structure but with a single thiophene ring.

    N-(2-furylmethyl)-2-phenylethenesulfonamide: Contains a furan ring instead of a thiophene ring.

    N-(2-pyridylmethyl)-2-phenylethenesulfonamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

(E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide is unique due to the presence of the bithiophene unit, which enhances its electronic properties compared to similar compounds with single heterocyclic rings. This makes it particularly valuable in applications requiring high conductivity and stability.

Properties

IUPAC Name

(E)-2-phenyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S3/c20-24(21,13-10-15-4-2-1-3-5-15)19-11-8-17-6-7-18(23-17)16-9-12-22-14-16/h1-7,9-10,12-14,19H,8,11H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHSRSRIERTNCM-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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